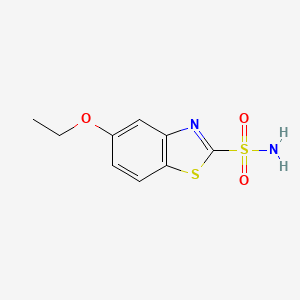

5-Ethoxy-1,3-benzothiazole-2-sulfonamide

Description

Significance of Benzothiazole (B30560) Scaffolds as Privileged Structures in Drug Discovery Research

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. ontosight.aitheses.cz The structural rigidity and lipophilic nature of the benzothiazole core, combined with its capacity for various substitutions, allow for the fine-tuning of its physicochemical and pharmacokinetic properties.

The versatility of the benzothiazole nucleus is evidenced by its presence in a number of FDA-approved drugs and numerous investigational agents. ontosight.ai Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

Antimicrobial: Exhibiting efficacy against various bacterial and fungal strains. nih.gov

Anticancer: Showing promise in targeting various cancer cell lines. smolecule.com

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways. pharmacompass.com

Anticonvulsant: Investigated for their role in managing seizure disorders. pharmacompass.com

Antiviral: Showing activity against a range of viruses. wikipedia.org

This wide range of biological activities underscores the importance of the benzothiazole scaffold as a foundational element in the design and development of new therapeutic agents. pharmacompass.comresearchgate.net

Academic Perspectives on the Research Utility of Sulfonamide Functional Groups in Bioactive Molecules

The sulfonamide functional group (-SO₂NH₂) has a storied history in medicinal chemistry, dating back to the discovery of the first commercially available antibacterial agents, the sulfa drugs. ontosight.ainih.gov While their initial application was primarily in the realm of infectious diseases, the utility of the sulfonamide moiety has since expanded dramatically. wikipedia.orgdrugbank.com

From an academic research perspective, the sulfonamide group is valued for several key reasons:

Versatile Pharmacophore: It can act as a key interacting moiety with various biological targets, often mimicking a carboxylic acid in its ability to form hydrogen bonds.

Chemical Stability: The sulfonamide group is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

Synthetic Accessibility: Sulfonamides can be readily synthesized through well-established chemical reactions. ontosight.ai

Modulation of Physicochemical Properties: The inclusion of a sulfonamide group can influence a molecule's solubility, acidity, and ability to cross biological membranes.

Today, the sulfonamide functional group is a component of a wide array of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, and anticancer drugs. nih.govdrugbank.com Its continued prevalence in drug discovery highlights its enduring importance as a valuable functional group in the design of bioactive molecules. medchemexpress.com

Contextualizing 5-Ethoxy-1,3-benzothiazole-2-sulfonamide within the Broader Research Landscape of Benzothiazole Sulfonamides

This compound, also known by its generic name Ethoxzolamide (B1671626), is a prime example of a molecule that successfully integrates the benzothiazole scaffold with a sulfonamide functional group. wikipedia.org This compound has been studied for its potent inhibitory activity against the enzyme carbonic anhydrase. wikipedia.orgresearchgate.net

The research surrounding Ethoxzolamide is significant as it demonstrates the successful application of the benzothiazole sulfonamide framework in developing a clinically relevant molecule. Its primary therapeutic use has been in the management of glaucoma, where its ability to inhibit carbonic anhydrase in the eye leads to a reduction in intraocular pressure. wikipedia.org

The chemical structure of this compound, featuring an ethoxy group at the 5-position of the benzothiazole ring, has been a subject of interest in structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the benzothiazole ring and the sulfonamide group can influence the compound's biological activity and selectivity for different carbonic anhydrase isoforms.

The following table provides a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₃S₂ | pharmacompass.com |

| Molecular Weight | 258.31 g/mol | pharmacompass.com |

| IUPAC Name | 6-Ethoxy-1,3-benzothiazole-2-sulfonamide | wikipedia.org |

| CAS Number | 452-35-7 | wikipedia.org |

| Melting Point | 188-190.5 °C | drugbank.com |

| Water Solubility | 40 mg/L | drugbank.com |

| LogP | 2.01 | drugbank.com |

The study of this compound and its analogs continues to contribute to the broader understanding of the therapeutic potential of benzothiazole sulfonamides and their role in targeting specific enzymes involved in various disease processes.

Structure

3D Structure

Propriétés

Numéro CAS |

35203-92-0 |

|---|---|

Formule moléculaire |

C9H10N2O3S2 |

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

5-ethoxy-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-8-7(5-6)11-9(15-8)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) |

Clé InChI |

ZOSIQQJSILKSEE-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N |

Origine du produit |

United States |

Molecular Mechanisms of Action in Research Contexts: in Vitro and Preclinical Investigations

Molecular Target Identification and Validation Strategies for 5-Ethoxy-1,3-benzothiazole-2-sulfonamide Analogues in Preclinical Models

Identifying and validating the molecular targets of novel compounds is a cornerstone of drug discovery. For analogues of this compound, this process typically involves a combination of computational and experimental approaches.

A common starting point is in silico screening , where libraries of compounds are computationally docked against known protein structures to predict binding affinity. nih.govnih.gov For example, structure-based virtual screening was used to identify potential DprE1 inhibitors from a library of benzothiazole (B30560) amides using the DprE1 crystal structure (PDB ID: 4KW5). nih.gov

Following computational prediction, promising candidates are synthesized and subjected to in vitro enzyme inhibition assays . tandfonline.com These assays use purified target proteins to confirm direct interaction and quantify inhibitory potency (e.g., IC50 values). For instance, a fluorometric assay using purified DprE1 protein and a redox indicator was employed to validate inhibitors. tandfonline.com

Cell-based assays are then used to determine the compound's effect in a more biologically relevant context. This includes determining the minimum inhibitory concentration (MIC) against microbial strains or assessing anti-inflammatory effects in cell lines. nih.govnih.gov

To validate the target in a cellular or organismal model, researchers often generate resistant mutants . If mutations in the gene encoding the predicted target protein confer resistance to the compound, it provides strong evidence for on-target activity. This was demonstrated when resistance to a bis-benzothiazole DprE1 inhibitor was mapped to a specific mutation in the dprE1 gene. nih.gov Finally, preclinical animal models , such as murine models of infection or inflammation, are used to evaluate the efficacy of the compound and further validate the therapeutic relevance of the molecular target. nih.govacs.org

Cellular Pathway Modulation Investigations in In Vitro Systems

The benzothiazole-sulfonamide structure suggests a potential mechanism of action involving the disruption of essential microbial metabolic pathways, particularly those related to nucleic acid synthesis. Sulfonamides are a well-established class of antibiotics that function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). quizlet.comyoutube.com This enzyme catalyzes a critical step in the bacterial synthesis of folic acid, a precursor required for the production of purines and ultimately DNA and RNA. quizlet.comyoutube.comyoutube.com By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a bacteriostatic effect. quizlet.com Studies on novel benzothiazole derivatives incorporating a sulfonamide moiety have specifically investigated their ability to inhibit the DHPS enzyme. nih.govmdpi.com

Beyond the sulfonamide mechanism, the benzothiazole scaffold itself has been implicated in targeting other enzymes crucial for microbial nucleic acid and protein synthesis. nih.gov Research has shown that various benzothiazole derivatives can inhibit DNA gyrase, an enzyme essential for DNA replication, transcription, and chromosomal segregation in bacteria. nih.govnih.gov For example, certain benzothiazole-bearing amides were found to have an intracellular mode of action that involves binding to bacterial DNA. rsc.org Additionally, other enzymes in critical pathways, such as dihydrofolate reductase and peptide deformylase, have been identified as potential targets for benzothiazole derivatives, pointing to a multi-faceted ability to disrupt microbial growth by interfering with both nucleic acid and protein synthesis. nih.gov

| Compound | Organism | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |

|---|---|---|---|---|

| A07 | E. coli | 7.81 | Ciprofloxacin | - |

| A07 | S. aureus | 15.6 | Ciprofloxacin | - |

| 66c | P. aeruginosa | 3.1-6.2 | Sulphamethoxazole | - |

| 16c | S. aureus | 0.025 mM | Sulfadiazine | >0.58 mM |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Computational Chemistry Approaches to SAR/SMR

Computational chemistry serves as a powerful tool to predict and rationalize the biological activity of 5-Ethoxy-1,3-benzothiazole-2-sulfonamide. These theoretical methods allow for detailed analysis of its interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies have been crucial in elucidating its binding modes with key protein targets.

The primary target of Ethoxzolamide (B1671626) is the metalloenzyme carbonic anhydrase (CA). wikipedia.orgdrugbank.com The sulfonamide moiety is critical for this interaction. Docking studies reveal that the deprotonated sulfonamide group coordinates directly to the zinc ion (Zn²⁺) located in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.gov This binding is further stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199 and Thr200 in human carbonic anhydrase II. The ethoxy group at the 6-position of the benzothiazole (B30560) ring extends into a hydrophobic pocket, contributing to the binding affinity and selectivity for different CA isozymes. nih.gov

Beyond its well-known role as a CA inhibitor, molecular docking has been employed to identify novel targets for Ethoxzolamide. A notable example is its interaction with Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant pathway. imrpress.com Docking experiments predicted that Ethoxzolamide could fit into the Nrf2-binding domain of Keap1, suggesting a mechanism for its observed neuroprotective and antioxidant effects. imrpress.com This interaction is theorized to disrupt the Keap1-Nrf2 complex, allowing for the activation of the antioxidant response. imrpress.com

Table 1: Predicted Interaction of Ethoxzolamide with Keap1

| Property | Value/Description | Source |

| Target Protein | Kelch-like ECH-associated protein 1 (Keap1) | imrpress.com |

| Binding Site | Nrf2-binding domain | imrpress.com |

| Predicted Interaction | Docking onto the binding domain | imrpress.com |

| Predicted Outcome | Activation of the Keap1/Nrf2 pathway | imrpress.com |

| Therapeutic Implication | Antioxidant and neuroprotective effects | imrpress.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles of QSAR are directly applicable based on the known SAR of the broader class of sulfonamide inhibitors.

A QSAR model for this compound would be built upon key structural descriptors:

The Sulfonamide Group (-SO₂NH₂): This is the primary pharmacophore. Its presence is essential for carbonic anhydrase inhibition, and any substitution on the nitrogen atom generally leads to a significant decrease or loss of activity. youtube.com

The Aromatic Ring System (Benzothiazole): The nature of the heterocyclic ring influences physicochemical properties like solubility, lipophilicity, and tissue distribution, which in turn affect the inhibitory potency against different CA isozymes. nih.gov

Substituents on the Ring: The position and nature of substituents, such as the ethoxy group at the 6-position, are critical. These substituents modulate the electronic properties of the ring and provide additional interactions with the enzyme's active site. nih.govyoutube.com

SAR studies on related acetazolamide-based compounds have shown that structural modifications can lead to significant improvements in activity against specific targets, such as an 8- to 16-fold enhancement in antigonococcal activity. acs.org A predictive QSAR model for Ethoxzolamide and its analogs would leverage these structural variations to forecast their inhibitory potential against various targets.

Molecular dynamics (MD) simulations provide insights into the dynamic nature of a molecule and its complexes, offering a view of conformational changes and binding stability over time. For benzothiazole derivatives, MD simulations have been instrumental in understanding the stability of ligand-protein interactions. nih.govnih.gov

In the context of this compound, an MD simulation would typically start with the docked pose of the molecule in the active site of its target, such as carbonic anhydrase. The simulation would then calculate the trajectory of atoms over a period, revealing:

Conformational Stability: Whether the compound remains in its initial, low-energy binding pose or undergoes significant conformational changes.

Binding Pocket Dynamics: How the amino acid residues of the target's binding site move and adapt to the presence of the inhibitor.

Solvent Effects: The role of water molecules in mediating and stabilizing the protein-ligand interaction.

Studies on other benzothiazole derivatives have used MD simulations to confirm the stability of their binding to targets like the LasR protein in P. aeruginosa and acetylcholinesterase, validating the interactions predicted by static docking models. nih.govnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule with high accuracy. nih.gov These methods can predict molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity.

For this compound, quantum chemical calculations can determine:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and the ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites prone to interaction with biological macromolecules. nih.gov

Acidity of the Sulfonamide Protons: These calculations can precisely determine the pKa of the sulfonamide group, which is critical for its deprotonation and subsequent binding to the Zn²⁺ ion in the carbonic anhydrase active site. nih.gov

Such calculations have been successfully applied to other thiazole (B1198619) and sulfonamide-containing molecules to correlate their electronic structure with their observed biological activities. nih.govdoi.org

Experimental Validation of Predicted SAR/SMR Hypotheses

Computational predictions are hypotheses that require experimental validation. Several key predictions regarding Ethoxzolamide's mechanism have been substantiated through laboratory research.

The fundamental hypothesis that Ethoxzolamide inhibits carbonic anhydrase has been extensively confirmed. wikipedia.orgnih.gov Techniques like isothermal titration calorimetry (ITC) have been used to measure the intrinsic thermodynamic parameters of its binding to human carbonic anhydrase XIII, providing precise data on the Gibbs free energy, enthalpy, and entropy of the interaction. nih.gov This experimentally validates the strong binding predicted by computational models.

Furthermore, the computational hypothesis that Ethoxzolamide interacts with Keap1 was tested in an experimental model of intracerebral hemorrhage (ICH) in mice. imrpress.com The study found that administration of Ethoxzolamide led to the activation of the Keap1/Nrf2 signaling pathway, resulting in antioxidant, anti-inflammatory, and neuroprotective effects. imrpress.com This in vivo result provides strong support for the target predicted by molecular docking.

In another line of research, Ethoxzolamide was predicted to inhibit the carbonic anhydrases of Mycobacterium tuberculosis. Experimental work confirmed this and demonstrated that this inhibition leads to a downregulation of the PhoPR regulon, a key virulence factor, thereby reducing the pathogen's growth in macrophages and infected mice. nih.gov

Influence of Substituent Effects on Biological Activity Profiles (In Vitro)

In vitro studies are essential for systematically probing the influence of different chemical groups (substituents) on the biological activity of a core scaffold like benzothiazole-2-sulfonamide.

The unsubstituted sulfonamide group is widely recognized as indispensable for potent carbonic anhydrase inhibition. youtube.com The two hydrogen atoms are thought to participate in hydrogen bonding networks that anchor the inhibitor in the active site.

The benzothiazole ring and its substituents are key for modulating potency and selectivity. The 6-ethoxy group of Ethoxzolamide, for example, contributes to its specific inhibitory profile. The effect of modifying substituents on the benzothiazole scaffold has been explored in various contexts, leading to compounds with diverse biological activities. For instance, the introduction of a 2-chloro substituent on a benzothiazole-phenyl backbone resulted in a potent dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Other studies have shown that adding groups like 3,4-dimethoxyphenyl or various substitutions at the 2- and 6-positions can confer significant anticancer activity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Benzothiazole Scaffolds (In Vitro)

| Core Scaffold | Substituent(s) | Target/Activity | Effect of Substituent | Source |

| Benzothiazole-sulfonamide | Unsubstituted -SO₂NH₂ | Carbonic Anhydrase | Essential for inhibitory activity | youtube.com |

| Benzothiazole-sulfonamide | 6-Ethoxy group | Carbonic Anhydrase | Contributes to specific inhibitory profile and lipophilicity | nih.gov |

| Acetazolamide-based | Various modifications | Neisseria gonorrhoeae | Improved antigonococcal activity | acs.org |

| Benzothiazole-phenyl | 2-Chloro group | sEH/FAAH enzymes | Most potent dual inhibition observed in the series | nih.gov |

| Benzothiazole | 2-(3,4-dimethoxyphenyl)-5-fluoro | Human cancer cell lines | Potent and selective anti-tumor properties | nih.gov |

| Benzothiazole-thiadiazole | Amino-benzothiazole hybrids | VEGFR-2/BRAF Kinase | Remarkable cytotoxicity and enzyme inhibition | nih.gov |

Impact of Ethoxy Group Modifications on Lipophilicity and Activity

The ethoxy group at the 5-position of the benzothiazole ring is a key determinant of the compound's lipophilicity, a critical physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity influences the ability of a molecule to cross biological membranes and can significantly affect its interaction with target receptors. nih.gov

Modifications to the alkoxy chain length are a common strategy to modulate lipophilicity. Generally, increasing the length of the alkyl chain (e.g., from ethoxy to propoxy or butoxy) increases the molecular volume and lipophilicity. nih.gov Conversely, shortening the chain to a methoxy (B1213986) group would decrease lipophilicity. Such changes can have a profound impact on biological activity. For instance, in studies of 2-aryl benzothiazole derivatives, a direct correlation was observed where increased lipophilicity led to improved binding affinity for amyloid-beta fibrils; however, it also resulted in higher non-specific binding in the brain. nih.gov This highlights a common challenge in drug design: optimizing potency while minimizing off-target effects, both of which are modulated by lipophilicity.

Therefore, modifying the 5-ethoxy group in this compound is a viable strategy for fine-tuning its pharmacokinetic and pharmacodynamic properties. Lengthening or shortening the alkoxy chain, or replacing it with other functional groups, would predictably alter its lipophilicity and could be used to optimize its activity profile for a specific therapeutic target.

Role of Sulfonamide Substitutions and Bioisosteric Replacements

The sulfonamide group (-SO₂NH₂) is a cornerstone of the activity of many benzothiazole inhibitors, particularly those targeting metalloenzymes like carbonic anhydrases (CAs). This group acts as a potent zinc-binding group, anchoring the inhibitor to the zinc ion in the enzyme's active site. nih.gov Modifications to this group, especially the sulfonamide nitrogen, can drastically alter binding affinity and isoform selectivity.

Studies on secondary sulfonamide derivatives, where one of the amide protons is replaced by a substituent (R), have shown significant variations in inhibitory activity. Research on a series of N-substituted benzothiazole-2-sulfonamides revealed that the nature of the substituent plays a critical role in inhibiting human carbonic anhydrase (hCA) isoforms I and II. researchgate.net As shown in the table below, different substitutions lead to a wide range of inhibition constants (Kᵢ).

| Compound | Substituent on Sulfonamide (R) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

|---|---|---|---|

| 1 | -H (unsubstituted) | 0.118 | 0.115 |

| 2 | -CH₃ | 0.293 | 0.122 |

| 3 | -CH₂CH₃ | 0.318 | 0.119 |

| 4 | -CH₂-Ph | 0.112 | 0.027 |

| 5 | -CH₂-(4-F-Ph) | 0.072 | 0.170 |

| 6 | -CH₂-(4-Cl-Ph) | 0.115 | 0.160 |

Data extracted from a study on secondary sulfonamides with a benzothiazole scaffold. researchgate.net

Bioisosteric replacement of the sulfonamide group is another key strategy in medicinal chemistry. Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to improve potency, selectivity, or pharmacokinetic parameters. Common bioisosteres for the sulfonamide moiety include the sulfamide (B24259) (-NHSO₂NH₂) and sulfonimidamide (-S(O)(NH)NH₂) groups. researchgate.netnih.gov These replacements can alter the molecule's electronic properties, hydrogen bonding capacity, and solubility. For example, replacing a sulfonamide with a sulfonimidamide has been shown to decrease lipophilicity and plasma protein binding while increasing aqueous solubility, which are often desirable properties for drug candidates. researchgate.net However, this switch can sometimes lead to a reduction in potency, as was observed in a γ-secretase inhibitor where the sulfonamide version was eight times more potent than its sulfonimidamide analog. researchgate.net

Positional Effects of Substituents on the Benzothiazole Ring System

The position of substituents on the bicyclic benzothiazole core significantly influences the molecule's electronic distribution, steric profile, and ultimately, its biological activity. The location of the ethoxy group, whether at position 5, 6, or 7, creates distinct positional isomers with potentially different activities. For example, a comparative study of benzo[d]thiazole-5- and 6-sulfonamides was conducted to evaluate their CA inhibitory profiles, highlighting that the placement of the key sulfonamide group is a critical design element. researchgate.net

The introduction of other substituents at various positions (4, 5, 6, and 7) further modulates activity. The electronic nature of these groups—whether electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—is particularly important. mdpi.com For instance, in a series of benzothiazolone derivatives, the introduction of a chlorine atom at the 4-position was found to significantly enhance the plant growth-stimulating activity compared to the unsubstituted analog. mdpi.com This effect was attributed to changes in the molecule's charge distribution and a potential increase in lipophilicity. mdpi.com

Studies on benzothiazole-6-sulfonamides incorporating a cyclic guanidine (B92328) moiety demonstrated a clear structure-activity relationship (SAR) based on substitutions on the benzothiazole ring. nih.gov The data below illustrates how different substituents at the 2-position of the benzothiazole-6-sulfonamide scaffold affect inhibitory activity against various hCA isoforms.

| Compound | Substituent at 2-Position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) |

|---|---|---|---|---|

| 6a | Imidazoline (B1206853) | 7590 | 8.6 | 5.8 |

| 6b | 4,5-Dihydro-1H-imidazol-2-ylamino | 442.4 | 12.4 | 7.5 |

| 7a | Benzimidazoline | 9533 | 15.1 | 9.8 |

| AAZ | Acetazolamide (Standard) | 250 | 12 | 2.5 |

Data extracted from a study on substituted benzothiazole-6-sulfonamides. nih.gov

This data shows that even subtle changes, such as the choice between an imidazoline or a benzimidazoline substituent at the 2-position, can lead to significant differences in inhibitory potency and selectivity across different enzyme isoforms. nih.gov Such positional and substitution effects are fundamental to the rational design of new, more effective, and selective benzothiazole-based therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the nuclei within a molecule. For 5-Ethoxy-1,3-benzothiazole-2-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous structural assignment.

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to identify the number and types of hydrogen atoms. The predicted spectrum for this compound would show distinct signals for the ethoxy group, the aromatic protons on the benzothiazole (B30560) ring, and the sulfonamide protons.

Ethoxy Group: This group will produce a characteristic triplet for the methyl protons (-CH₃) around δ 1.4 ppm and a quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.1 ppm, with a coupling constant (J) of approximately 7 Hz.

Sulfonamide Protons: The -SO₂NH₂ group will typically appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm), and its position can be concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

Ethoxy Group: Two signals are expected: one for the methyl carbon around δ 15 ppm and another for the methylene carbon around δ 64 ppm.

Aromatic & Heterocyclic Carbons: Seven distinct signals are anticipated for the benzothiazole core. The carbon atom C-2, attached to the sulfonamide group, is expected to be significantly downfield (δ ~170 ppm). The carbon C-5, bonded to the ethoxy group, would appear around δ 155-160 ppm. The other aromatic carbons (C-3a, C-4, C-6, C-7, C-7a) would resonate in the typical aromatic region of δ 110-140 ppm.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group and the coupling between adjacent aromatic protons (e.g., H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons by observing correlations from nearby protons. For instance, the protons of the ethoxy group would show a correlation to the C-5 carbon.

Table 1: Predicted NMR Data for this compound This table presents predicted values based on analogous structures.

| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₃ (Ethoxy) | ~1.40 | triplet (t) | -CH₃ (Ethoxy) | ~14.5 |

| -OCH₂- (Ethoxy) | ~4.12 | quartet (q) | -OCH₂- (Ethoxy) | ~64.0 |

| H-6 | ~7.15 | doublet of doublets (dd) | C-6 | ~115.0 |

| H-4 | ~7.60 | doublet (d) | C-4 | ~118.0 |

| H-7 | ~7.90 | doublet (d) | C-7 | ~125.0 |

| -SO₂NH₂ | ~8.30 | broad singlet (br s) | C-7a | ~135.0 |

| C-3a | ~152.0 | |||

| C-5 | ~157.0 | |||

| C-2 | ~170.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretching: The sulfonamide N-H bonds would produce two distinct bands (asymmetric and symmetric stretching) in the region of 3350-3250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂) shows two very strong and characteristic absorption bands: an asymmetric stretch around 1350-1330 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

C=N Stretching: The C=N bond within the thiazole (B1198619) ring would show an absorption in the 1620-1580 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the ethoxy group will produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 2: Predicted IR Absorption Bands for this compound This table presents predicted values based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -SO₂NH₂ | ~3350-3250 | Medium |

| Aromatic C-H Stretch | Ar-H | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂-CH₃ | ~2980-2850 | Medium |

| C=N Stretch | Benzothiazole Ring | ~1610 | Medium |

| S=O Asymmetric Stretch | -SO₂NH₂ | ~1340 | Strong |

| C-O Asymmetric Stretch (Aryl Ether) | Ar-O-CH₂ | ~1250 | Strong |

| S=O Symmetric Stretch | -SO₂NH₂ | ~1150 | Strong |

| C-O Symmetric Stretch (Aryl Ether) | Ar-O-CH₂ | ~1040 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula for this compound is C₉H₁₀N₂O₃S₂. Its monoisotopic mass is approximately 274.0136 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, providing structural clues. Expected fragmentation patterns include the loss of the ethoxy group (•OCH₂CH₃), the SO₂NH₂ group, or cleavage of the thiazole ring, leading to characteristic daughter ions.

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental results for a pure sample of this compound should closely match the theoretical values calculated from its molecular formula (C₉H₁₀N₂O₃S₂). This technique is a cornerstone for confirming the empirical formula and assessing the purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of C₉H₁₀N₂O₃S₂

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 39.40 |

| Hydrogen (H) | 3.67 |

| Nitrogen (N) | 10.21 |

| Oxygen (O) | 17.50 |

| Sulfur (S) | 23.38 |

Chromatographic Methods for Purity Assessment and Isolation in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are vital for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile compounds like this compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water), a pure sample should yield a single, sharp peak. The retention time is characteristic of the compound under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): While potentially requiring derivatization to increase volatility, GC-MS could also be used. It separates compounds based on their boiling points and polarity, with the mass spectrometer providing identification of the eluted peaks, which is useful for identifying any volatile impurities.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution-Phase Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzothiazole ring system is a strong chromophore. In a suitable solvent like ethanol (B145695) or methanol, the UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* transitions of the conjugated aromatic system, likely in the range of 250-320 nm.

Preclinical Pharmacological Investigations of 5 Ethoxy 1,3 Benzothiazole 2 Sulfonamide and Its Analogues Mechanism Focused, Non Human Models

In Vitro Antimicrobial Research Applications

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

While specific data on the antibacterial activity of 5-Ethoxy-1,3-benzothiazole-2-sulfonamide against a broad spectrum of common Gram-positive and Gram-negative bacteria is not extensively detailed in the available literature, research has been conducted on its efficacy against Helicobacter pylori. Ethoxzolamide (B1671626) has demonstrated notable antimicrobial activity against this gastric pathogen, including clinical isolates that are resistant to conventional antibiotics like metronidazole (B1676534) and clarithromycin. nih.govresearchgate.net This suggests that Ethoxzolamide's mechanism of action differs from these established drugs. nih.gov Studies into resistance development found that the frequency of spontaneous resistance in H. pylori is low, indicating that resistance may not develop easily. nih.govresearchgate.net The mechanism of action appears to be multifactorial, with resistance being linked to mutations in genes such as the one encoding for undecaprenyl pyrophosphate synthase, a known target for sulfonamides. nih.govresearchgate.netnih.gov

Investigations into analogues have provided broader insights. For instance, a series of sulfonamide-derived chromones showed significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. saudijournals.com Similarly, certain fluoro-substituted benzothiazole (B30560) sulfonamides have also shown promising antibacterial and antifungal effects. researchgate.net

Table 1: Antibacterial Activity of Selected Benzothiazole Sulfonamide Analogues

| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Ethoxzolamide | Helicobacter pylori | Active against antibiotic-resistant strains | nih.govresearchgate.net |

| Sulfonamide-derived chromones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Significant activity | saudijournals.com |

| Fluoro-substituted benzothiazole sulfonamides | Gram-positive and Gram-negative bacteria | Promising activity | researchgate.net |

Antifungal Activity against Pathogenic Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Limited specific data is available for the antifungal activity of this compound against Candida albicans and Aspergillus niger. However, studies on related compounds provide some indications. For example, sulfonamide-derived chromones have demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus flavus. saudijournals.com Additionally, certain fluoro-substituted benzothiazole sulfonamides have reported antifungal properties. researchgate.net

Antiviral Activity against Select Viruses (e.g., HSV-1, HAV HM175, HCVcc, CBV4, HAdV7)

The antiviral potential of benzothiazole sulfonamides and their analogues has been investigated against a range of DNA and RNA viruses. In one study, newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were evaluated for their in vitro antiviral activities against Herpes Simplex Virus-1 (HSV-1), Hepatitis A Virus (HAV) HM175, Hepatitis C Virus (HCVcc) genotype 4, Coxsackievirus B4 (CBV4), and Human Adenovirus 7 (HAdV7). researchgate.net

The results indicated that several of these compounds exhibited promising antiviral effects. Specifically, against CBV4, five of the tested compounds showed a viral reduction of 50% or more. researchgate.net For HSV-1 and HAV HM175, three compounds achieved a similar reduction in viral load. researchgate.net Against HCVcc genotype 4 and HAdV7, two compounds demonstrated a viral reduction of over 50%. researchgate.net Another study on novel substituted 2-pyrimidylbenzothiazoles incorporating sulfonamide moieties also showed significant antiviral activity, particularly against HSV-1, with some compounds showing a viral reduction of 70-90%. researchgate.net

Table 2: Antiviral Activity of Selected Benzothiazole Sulfonamide Analogues

| Virus | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| CBV4 | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | 5 compounds showed ≥50% viral reduction | researchgate.net |

| HSV-1 | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | 3 compounds showed ≥50% viral reduction | researchgate.net |

| HSV-1 | 2-Pyrimidylbenzothiazoles with sulfonamide moieties | 5 compounds showed 70-90% viral reduction | researchgate.net |

| HAV HM175 | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | 3 compounds showed ≥50% viral reduction | researchgate.net |

| HCVcc (genotype 4) | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | 2 compounds showed ≥50% viral reduction | researchgate.net |

| HAdV7 | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | 2 compounds showed ≥50% viral reduction | researchgate.net |

Research into Potential Antitumor Mechanisms (e.g., HeLa cell lines)

The antitumor potential of benzothiazole sulfonamides has been an active area of research. A study on a series of methylsulfonyl benzothiazoles derived from 5-ethoxybenzothiazol-2-amine revealed significant anticancer activities. Notably, the nitrophenyl sulfonamide based methylsulfonyl benzothiazole and the tert-butyl sulfonamide based methylsulfonyl benzothiazole exhibited potent activity against the HeLa cell line with IG50 values of 0.22 µM and 0.6 µM, respectively. nih.gov

The mechanism of action for some of these compounds is believed to involve the inhibition of carbonic anhydrase isozymes, which are implicated in tumorigenesis. nih.gov For instance, the PubChem database entry for 6-ethoxy-1,3-benzothiazole-2-sulfonamide notes its use in screening for inhibitors of Carbonic Anhydrase II and IX for potential anti-cancer properties. nih.gov

Exploration of Anti-Inflammatory Mechanisms in In Vitro and Animal Models

Benzothiazole derivatives, including those with sulfonamide moieties, have been investigated for their anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model, a common method for screening anti-inflammatory drugs, have demonstrated the potential of these compounds. nih.gov

One study synthesized twelve new derivatives of benzothiazole bearing a benzenesulfonamide (B165840) and carboxamide and tested their in vivo anti-inflammatory activity. Several of these compounds showed significant inhibition of carrageenan-induced rat paw edema. nih.gov For example, two of the more active compounds inhibited edema by 72-80% and 64-78% at 1, 2, and 3 hours post-treatment, respectively. nih.gov The anti-inflammatory effect of some benzothiazole derivatives has been found to be comparable to that of the conventional drug diclofenac. nih.gov The mechanism of action is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

Investigation of Anti-Tubercular Mechanisms against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis has spurred research into new anti-tubercular agents, with benzothiazole sulfonamides showing promise in this area. Several studies have evaluated the in vitro activity of these compounds against Mycobacterium tuberculosis H37Rv.

In one such study, a series of 3-nitrotriazole-based sulfonamides demonstrated significant anti-TB activity. nih.gov For example, three of the most potent compounds in this series displayed MIC values ranging from 1.56 µM to 3.13 µM. nih.gov Another study on benzothiadiazine 1,1-dioxide derivatives, a related class of compounds, also reported potent anti-tubercular activity, particularly against resistant strains. researchgate.net Furthermore, research on fluoro-substituted sulfonamide benzothiazoles has indicated their potential as anti-mycobacterial agents. saudijournals.com

Table 3: Anti-Tubercular Activity of Selected Sulfonamide Analogues

| Compound/Analogue Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 3-Nitrotriazole-based sulfonamides | Mycobacterium tuberculosis H37Rv | 1.56 - 3.13 µM | nih.gov |

| Benzothiadiazine 1,1-dioxide derivatives | Mycobacterium tuberculosis | Potent activity against resistant strains | researchgate.net |

| Fluoro-substituted sulfonamide benzothiazoles | Mycobacterium tuberculosis H37Rv | Evaluated for anti-mycobacterial activity | saudijournals.com |

Studies on Anthelmintic Activity in In Vitro Models

While direct in vitro anthelmintic studies specifically targeting this compound are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been a subject of significant research for its anthelmintic properties. nih.govbenthamscience.comresearchgate.net These investigations provide a foundational understanding of the potential mechanism and efficacy of this chemical scaffold against various helminths. The structural similarity between different benzothiazole analogues allows for informed speculation on the potential activity of the specified compound.

The anthelmintic effect of benzothiazoles is believed to be similar to that of benzimidazoles, a well-established class of anthelmintic drugs. nih.govnih.gov The proposed mechanism of action involves the disruption of metabolic and physiological processes crucial for the parasite's survival. nih.gov Specifically, these compounds are thought to interfere with the parasite's ability to absorb and metabolize glucose, a primary energy source. nih.gov Molecular modeling studies have indicated that benzothiazole and benzimidazole (B57391) anthelmintics share electronic and structural similarities, suggesting they may bind to a common active site. nih.gov

In vitro evaluations of various benzothiazole derivatives have demonstrated their potential against different parasitic worms. For instance, a study on new benzothiazole derivatives for schistosomicidal activity revealed that several compounds exhibited significant efficacy against Schistosoma mansoni. nih.govproquest.com Copper complexes of certain benzothiazol-2-yl-dithiocarbamates showed 100% worm mortality at a concentration of 10 μg/mL, an activity level comparable to the standard drug praziquantel. nih.govproquest.com

Another study focused on the synthesis and evaluation of novel benzothiazole derivatives containing indole (B1671886) moieties against the Indian earthworm Pheretima posthuma. researchgate.net Several of these synthesized compounds demonstrated promising anthelmintic activity, with some showing paralysis and death of the worms in a time-dependent manner. researchgate.net

Furthermore, research into 6-methoxybenzothiazole-2-carbamates has identified compounds with notable in vitro activity against Paramphistomum, a type of fluke. nih.gov One particular derivative, methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to be as effective as the reference drug oxyclozanide (B1678079) at a concentration of 80 μg mL–1. nih.gov

The following table summarizes the in vitro anthelmintic activity of selected benzothiazole derivatives from various studies.

| Compound Type | Target Organism | Key Findings | Reference |

| Benzothiazol-2-yl-dithiocarbamate copper complexes | Schistosoma mansoni | 100% worm mortality at 10 µg/mL | nih.govproquest.com |

| Benzothiazole derivatives with indole moieties | Pheretima posthuma | Significant anthelmintic activity observed | researchgate.net |

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Paramphistomum | Equipotent to oxyclozanide at 80 µg/mL | nih.gov |

These findings collectively underscore the potential of the benzothiazole scaffold as a source of new anthelmintic agents. The substitutions on the benzothiazole ring are crucial for determining the potency and spectrum of activity. benthamscience.comresearchgate.net

Research into Dual Dopamine (B1211576) D2 and D3 Receptor Ligand Activity for Related Benzothiazole Scaffolds

Recent pharmacological research has explored the utility of the benzothiazole scaffold in designing ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets in the treatment of psychosis and neurodegenerative diseases. nih.gov A study focused on the synthesis and evaluation of a series of benzothiazole-based ligands demonstrated their potential as dual D2 and D3 receptor antagonists. nih.gov

These investigations were inspired by the structure of known D3 receptor ligands and aimed to explore the impact of incorporating a benzothiazole moiety. The introduction of the benzothiazole structure was well-received by the D2 and D3 receptor binding sites, leading to compounds with antagonist affinities in the low nanomolar range for both receptor subtypes. nih.gov

Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the benzothiazole ring and the connected piperazine (B1678402) group significantly influenced the binding affinities. For example, a methoxy (B1213986) substitution at the 2-position of the 4-phenylpiperazine part of the molecule led to a notable 22-fold increase in binding affinity for the D2S receptor compared to the parent ligand. nih.gov

The research identified several benzothiazole derivatives with high dual affinity for both D2 and D3 receptors. For instance, compound 7 in the study, which features a specific substitution pattern, exhibited high affinity for both human D2S and D3 receptors. nih.gov Similarly, its deaminated analog, compound 8 , also showed strong binding to both receptors. nih.gov

The binding affinities (Ki) of selected benzothiazole-based ligands for the human dopamine D2S and D3 receptors are presented in the table below.

| Compound | Ki (hD2S Receptor) (nM) | Ki (hD3 Receptor) (nM) | Reference |

| Compound 7 | 2.8 ± 0.8 | 3.0 ± 1.6 | nih.gov |

| Compound 8 | 3.2 ± 0.4 | 8.5 ± 2.2 | nih.gov |

| Compound 10 | 3.2 ± 0.4 | 8.5 ± 2.2 | nih.gov |

These preclinical findings highlight that the benzothiazole scaffold is a versatile platform for developing potent dual D2/D3 receptor ligands. The observed structure-activity relationships provide a roadmap for the future design of novel compounds with potential applications in treating central nervous system disorders. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Ethoxy 1,3 Benzothiazole 2 Sulfonamide Research

Development of Selective Inhibitors with Enhanced Potency and Tailored Activity Profiles

A primary focus of future research is the rational design of 5-Ethoxy-1,3-benzothiazole-2-sulfonamide analogues to achieve superior potency and, critically, enhanced selectivity for specific enzyme isoforms or even multiple targets. The classic, broad-spectrum activity of early sulfonamides is being refined to produce compounds with tailored activity profiles, minimizing off-target effects and maximizing therapeutic potential in research settings.

A significant area of this research is in oncology. Scientists are developing benzothiazole-sulfonamide derivatives that selectively inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX. nih.gov This isoform is a key player in the tumor microenvironment, contributing to acidification and promoting cancer cell survival and proliferation. By selectively targeting CA IX over other physiologically important isoforms like CA I and II, these novel inhibitors aim to disrupt tumor growth with greater precision. nih.gov

Another innovative approach involves designing dual-inhibitors. For instance, research has shown that benzothiazole-phenyl analogues can be engineered to simultaneously inhibit fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes implicated in pain and inflammation pathways. nih.gov This multi-target strategy represents a sophisticated evolution from single-target inhibition, aiming to address complex biological processes more effectively.

Table 1: Examples of Benzothiazole (B30560) Sulfonamide Analogues with Selective Inhibitory Activity

| Compound Class | Target(s) | Research Area | Key Findings |

|---|---|---|---|

| Benzothiazole-sulfonamides | Carbonic Anhydrase IX (CA IX) | Oncology | Displayed low to medium nanomolar inhibition against CA IX, with some derivatives showing high selectivity over other CA isoforms. nih.govnih.gov |

| Benzothiazole-phenyl analogues | Fatty Acid Amide Hydrolase (FAAH) & Soluble Epoxide Hydrolase (sEH) | Pain and Inflammation | Dual inhibitors with low nanomolar potency against both human FAAH and sEH have been synthesized. nih.gov |

| Benzothiazole coupled sulfonamides | Ion Channels | Neurology (Anticonvulsant) | Compounds designed with essential pharmacophoric features for binding to ion channel receptors, showing potential anticonvulsant activity. nih.gov |

Exploration of Novel Molecular Targets and Therapeutic Pathways

Beyond carbonic anhydrase, the this compound scaffold is proving to be a valuable starting point for exploring entirely new molecular targets and therapeutic pathways. This expansion into new biological territory is a testament to the chemical versatility of the benzothiazole nucleus. benthamscience.com

Recent studies have highlighted the neuroprotective potential of ethoxzolamide (B1671626) in the context of intracerebral hemorrhage. This research suggests a mechanism of action that involves the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses. nih.gov By activating this pathway, ethoxzolamide was shown to exert antioxidant, anti-inflammatory, and anti-apoptotic effects in animal models of brain injury. nih.govimrpress.com This discovery opens up a new avenue of research for ethoxzolamide analogues in neurological disorders characterized by oxidative stress and inflammation.

Furthermore, the structural features of benzothiazole-sulfonamides are being leveraged to develop compounds with anticonvulsant properties. These molecules are designed to interact with ion channels in the central nervous system, which are key targets in the management of epilepsy. wikipedia.orgnih.gov The ability to modify the benzothiazole core allows for the fine-tuning of properties required to cross the blood-brain barrier and engage with these neurological targets.

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The design and development of novel this compound analogues are being significantly accelerated by the integration of advanced computational and experimental techniques. This synergy allows for a more rational and efficient approach to drug discovery and chemical probe development.

Molecular docking studies are now routinely employed to predict how different analogues will bind to the active site of a target protein. nih.govnih.gov These in silico models provide valuable insights into the structural requirements for potent and selective inhibition, guiding the synthesis of new compounds. For example, docking studies have been instrumental in understanding the structural basis for the selective inhibition of CA IX by certain benzothiazole-sulfonamides. nih.govnih.gov

High-throughput screening (HTS) is another powerful tool being used to rapidly evaluate large libraries of compounds. semanticscholar.orgnih.gov HTS allows researchers to quickly identify "hit" compounds with desired biological activity, which can then be further optimized through medicinal chemistry efforts. beckman.com The combination of HTS with computational modeling creates a powerful feedback loop for iterative design-make-test cycles, accelerating the discovery of novel inhibitors and probes. semanticscholar.org

Table 2: Advanced Methodologies in Benzothiazole-2-Sulfonamide Research

| Methodology | Application | Purpose |

|---|---|---|

| Molecular Docking | In silico analysis | To predict binding modes and affinities of analogues with target proteins, guiding rational design. nih.govnih.gov |

| High-Throughput Screening (HTS) | Experimental screening | To rapidly test large libraries of compounds for biological activity against specific targets. semanticscholar.orgnih.gov |

| Structure-Activity Relationship (SAR) Studies | Data analysis | To understand how chemical modifications to the benzothiazole scaffold affect biological activity and selectivity. nih.govbenthamscience.com |

Investigation of Novel Delivery Systems for Research Compounds in In Vitro Cellular Uptake Studies

A critical aspect of in vitro research is ensuring that a compound can effectively reach its intracellular target. While not focused on therapeutic delivery, research into novel formulation and delivery strategies for in vitro studies is crucial for obtaining accurate and reproducible data. For benzothiazole-based compounds, this often involves strategies to improve solubility and membrane permeability.

One approach is the development of prodrugs. For instance, O-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamide have been synthesized to act as prodrugs that enhance corneal translocation. nih.gov This concept of creating more lipophilic versions of a compound that are then metabolized to the active form within the cell can be applied to in vitro studies to improve cellular uptake.

Another strategy involves the use of specialized delivery vehicles. While research in this area for this compound is still emerging, the use of gel-based formulations has been shown to prolong the activity of its analogues in ex vivo models. nih.gov The principles behind these formulations could be adapted to create delivery systems suitable for cell culture experiments, ensuring a sustained and controlled release of the compound to the cells. Furthermore, studies on other sulfonamides have shown that increased permeability can be a key factor in their efficacy against intracellular targets, highlighting the importance of this area of research. nih.gov

Application of this compound Analogues as Chemical Probes for Biological System Research

The development of specialized analogues of this compound for use as chemical probes is a rapidly growing area of research. These probes are designed not for therapeutic purposes, but as tools to investigate and visualize biological processes in real-time.

A particularly promising avenue is the creation of fluorescent probes. By conjugating a fluorescent dye to the benzothiazole scaffold, researchers can create molecules that bind to a specific target and emit a detectable signal. nih.govnih.govmdpi.commdpi.com This allows for the visualization of the target's location and activity within cells or even whole organisms. While the development of a fluorescent probe based directly on ethoxzolamide is a future goal, the principles have been demonstrated with other targeted molecules, where dye-conjugated compounds are used for in vivo imaging. nih.gov

These chemical probes can be used in a variety of research applications, from studying the role of a specific enzyme in a signaling pathway to screening for new drug candidates that displace the probe from its target. The ability to create probes with high affinity and selectivity, based on the extensive structure-activity relationship data for the benzothiazole-sulfonamide class, makes this a particularly powerful approach for future biological research. benthamscience.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.